molecular formula C7H10N2O B11777194 3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile

Cat. No.: B11777194
M. Wt: 138.17 g/mol
InChI Key: SZWGXNNTQMQCJX-UHFFFAOYSA-N
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Description

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile is a chemical compound with the molecular formula C7H10N2O It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of an appropriate nitrile with a hydroxylamine derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid
  • 3-Halo-4,5-dihydroisoxazoles

Uniqueness

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile is unique due to its specific structural features and reactivity

Biological Activity

3-Isopropyl-4,5-dihydroisoxazole-5-carbonitrile is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features a five-membered ring containing nitrogen and oxygen, which is characteristic of isoxazole derivatives. The presence of the carbonitrile group enhances its reactivity and potential biological applications.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated a series of isoxazole derivatives for antibacterial and antifungal properties using the disc diffusion method. The results demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound1512
Control (Ciprofloxacin)3025

2. Anti-inflammatory Effects

A related compound, 5-(4-pyridyl)-4,5-dihydroisoxazole, has shown promise as an anti-inflammatory agent. It was found to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that similar isoxazole compounds may possess anti-inflammatory properties through mechanisms involving the inhibition of COX-2 and modulation of NF-κB pathways .

3. Anticancer Activity

The anticancer potential of isoxazole derivatives has been explored extensively. In vitro studies have shown that compounds related to this compound can induce apoptosis in cancer cell lines such as HepG2. The mechanism involves cell cycle arrest and increased apoptosis rates when treated with specific concentrations of the compound .

Cell LineIC50 (µM)Apoptosis Induction (%)
HepG235.5835.28

The biological activity of isoxazole derivatives is often attributed to their ability to interact with specific molecular targets. The oxazole ring's capacity for hydrogen bonding and π-π interactions plays a crucial role in binding to enzymes or receptors, leading to various biological effects. For instance:

  • Antimicrobial Action : Interaction with bacterial cell membranes or essential enzymes.
  • Anti-inflammatory Action : Inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory pathways.
  • Anticancer Action : Induction of apoptosis via disruption of cell cycle progression.

Case Study 1: Antimicrobial Evaluation

In a study conducted on various isoxazole derivatives, including this compound, researchers reported notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted structure-activity relationships that could guide future drug development .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory properties revealed that similar compounds could inhibit the translocation of HMGB1 from the nucleus to the cytoplasm in macrophages. This mechanism suggests a pathway through which these compounds can exert their effects on inflammatory responses in vivo .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3H2,1-2H3

InChI Key

SZWGXNNTQMQCJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(C1)C#N

Origin of Product

United States

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